molecular formula C20H15N B14268704 1-[(Naphthalen-1-yl)methyl]isoquinoline CAS No. 138305-85-8

1-[(Naphthalen-1-yl)methyl]isoquinoline

Cat. No.: B14268704
CAS No.: 138305-85-8
M. Wt: 269.3 g/mol
InChI Key: LZQBBXZITOGRDB-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of 1-[(Naphthalen-1-yl)methyl]isoquinoline can be achieved through several methods. One common synthetic route involves the reaction of isoquinoline with naphthalen-1-ylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product. Another method involves the use of palladium-catalyzed coupling reactions, which can provide high yields and selectivity .

Chemical Reactions Analysis

1-[(Naphthalen-1-yl)methyl]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced into the aromatic ring. .

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)methyl]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

1-[(Naphthalen-1-yl)methyl]isoquinoline can be compared to other similar compounds such as:

    Quinoline: Both compounds share a similar aromatic structure, but quinoline has a nitrogen atom in a different position. Quinoline is widely used in the synthesis of antimalarial drugs.

    Isoquinoline: This compound is the parent structure of this compound. Isoquinoline itself is used in the synthesis of various alkaloids and pharmaceuticals.

    Naphthalene derivatives: Compounds like naphthalene-1-ylmethanol share the naphthalene moiety with this compound.

Properties

CAS No.

138305-85-8

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)isoquinoline

InChI

InChI=1S/C20H15N/c1-3-10-18-15(6-1)8-5-9-17(18)14-20-19-11-4-2-7-16(19)12-13-21-20/h1-13H,14H2

InChI Key

LZQBBXZITOGRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC=CC4=CC=CC=C43

Origin of Product

United States

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